Imlunestrant - 2408840-26-4

Imlunestrant

Catalog Number: EVT-12556804
CAS Number: 2408840-26-4
Molecular Formula: C29H24F4N2O3
Molecular Weight: 524.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imlunestrant is an orally available selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, imlunestrant specifically targets and binds to the estrogen receptor (ER) and induces a conformational change that results in ER degradation. This prevents ER-mediated signaling and inhibits both the growth and survival of ER-expressing cancer cells.
Source and Classification

Imlunestrant is derived from the class of SERDs, which are compounds that not only block estrogen receptor activity but also facilitate the degradation of these receptors. This dual action makes them particularly effective in combating hormone receptor-positive breast cancers. The development of Imlunestrant is part of ongoing research into more effective endocrine therapies aimed at improving patient outcomes in breast cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of Imlunestrant involves several chemical processes aimed at achieving high purity and efficacy. The methods typically utilize environmentally friendly reagents and efficient synthetic routes to minimize waste and cost. Specific details regarding the synthesis can be found in patent literature, which outlines various approaches for creating SERD compounds .

Key steps in the synthesis may include:

  • Formation of Key Intermediates: Utilizing reactions such as Grignard reactions or coupling reactions to form the core structure.
  • Functional Group Modifications: Introducing functional groups that enhance the binding affinity to the estrogen receptor.
  • Purification Techniques: Employing high-performance liquid chromatography to ensure the purity of the final product.
Molecular Structure Analysis

Structure and Data

Imlunestrant's molecular structure features a unique arrangement that allows it to effectively bind to the estrogen receptor. The chemical formula and structural data indicate a complex configuration that includes multiple functional groups tailored for receptor interaction.

  • Molecular Formula: C₁₈H₁₈F₃N₃O
  • Molecular Weight: 363.35 g/mol
  • Structural Characteristics: The presence of trifluoromethyl groups enhances its biological activity, while specific linkers facilitate receptor binding.

The three-dimensional conformation of Imlunestrant is crucial for its function as it determines how effectively it can induce degradation of the estrogen receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Imlunestrant undergoes several chemical reactions that are pivotal for its mechanism of action:

  • Binding to Estrogen Receptors: The compound competes with estrogen for binding sites on the estrogen receptors, leading to a conformational change that promotes receptor degradation.
  • Ubiquitination Process: Once bound, Imlunestrant facilitates the recruitment of ubiquitin ligases, marking the estrogen receptors for proteasomal degradation .
Mechanism of Action

Process and Data

Imlunestrant acts primarily through two mechanisms:

  1. Antagonistic Action: By binding to the estrogen receptor, it prevents natural estrogens from activating these receptors, thereby blocking their proliferative effects on breast cancer cells.
  2. Receptor Degradation: It enhances the degradation process of the estrogen receptors via the ubiquitin-proteasome pathway. This process involves:
    • Chaperone Protein Dissociation: Imlunestrant promotes the release of chaperone proteins from the receptor.
    • Ubiquitin Tagging: The exposed lysine residues on the receptor become targets for ubiquitin attachment, leading to proteasomal degradation .

This dual mechanism makes Imlunestrant particularly effective against cancers that have developed resistance to other forms of endocrine therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Imlunestrant exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH levels or temperatures.
  • Melting Point: Specific data regarding melting points can vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for determining formulation strategies in pharmaceutical applications .

Applications

Scientific Uses

Imlunestrant is primarily being investigated for its effectiveness in treating estrogen receptor-positive breast cancer. Current clinical trials are evaluating its efficacy compared to standard endocrine therapies, particularly in patients with ESR1 mutations that confer resistance to traditional treatments. Notable studies include:

  • The EMBER study, which assesses Imlunestrant's performance in combination with other therapies.
  • Ongoing phase III trials exploring its use in adjuvant settings for early-stage breast cancer patients who have previously undergone endocrine therapy .

Properties

CAS Number

2408840-26-4

Product Name

Imlunestrant

IUPAC Name

(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol

Molecular Formula

C29H24F4N2O3

Molecular Weight

524.5 g/mol

InChI

InChI=1S/C29H24F4N2O3/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2/t28-/m1/s1

InChI Key

UVBQMXOKKDCBJN-MUUNZHRXSA-N

Canonical SMILES

C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF

Isomeric SMILES

C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.